molecular formula C16H16ClN3O2 B4035266 1-(5-chloro-2-nitrophenyl)-4-phenylpiperazine

1-(5-chloro-2-nitrophenyl)-4-phenylpiperazine

Cat. No.: B4035266
M. Wt: 317.77 g/mol
InChI Key: SKXKCWFGYOXVJT-UHFFFAOYSA-N
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Description

1-(5-chloro-2-nitrophenyl)-4-phenylpiperazine is a useful research compound. Its molecular formula is C16H16ClN3O2 and its molecular weight is 317.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.0931045 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research into the synthesis and structural analysis of phenylpiperazine derivatives and related compounds has led to the discovery of new chemical entities. For instance, the study on the synthesis of new imidazole derivatives involving phenylpiperazine compounds predicts biological activity using computational programs, illustrating the potential of these compounds in developing new therapeutic agents (Nowak & Szpakiewicz, 2008). Furthermore, the crystal structure analysis of related compounds, such as "1-(2,6-Dichloro-4-nitrophenyl)-5-amino-4-cyanopyrazole," provides valuable insights into their chemical properties and potential applications (Lin et al., 2008).

Biological Activity and Applications

Several studies have investigated the biological activities of phenylpiperazine derivatives, suggesting their potential in medicinal chemistry. For example, research on meta-chlorophenylpiperazine reveals its interaction with serotonin receptors, indicating its relevance in studying neurological functions and disorders (Gleason & Shannon, 1998). Similarly, the synthesis and tuberculostatic activity of certain nitro-ethene derivatives involving phenylpiperazine highlight the potential for developing new treatments for tuberculosis (Foks et al., 2005).

Chemical Reactivity and Synthesis Techniques

Explorations into the chemical reactivity and synthesis techniques of phenylpiperazine-related compounds have led to the development of innovative methods for constructing diverse heterocyclic structures. The novel synthesis of substituted c-phenylpiperazines and the use of 4-chloro-2-fluoro-5-nitrobenzoic acid in solid-phase synthesis are examples of such research, offering new pathways for the generation of pharmacologically relevant molecules (Mouhtaram et al., 1993); (Křupková et al., 2013).

Properties

IUPAC Name

1-(5-chloro-2-nitrophenyl)-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-13-6-7-15(20(21)22)16(12-13)19-10-8-18(9-11-19)14-4-2-1-3-5-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXKCWFGYOXVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.